4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid

Übersicht

Beschreibung

4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H17F2NO2 and its molecular weight is 233.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, including binding to active sites or allosteric sites, inhibiting enzyme activity, or modulating signal transduction .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Pyrrolidine derivatives can be metabolized in various ways, including hydroxylation, N-dealkylation, and amide hydrolysis .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Biologische Aktivität

4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential therapeutic applications. Research has indicated that it may possess significant biological activity, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical applications.

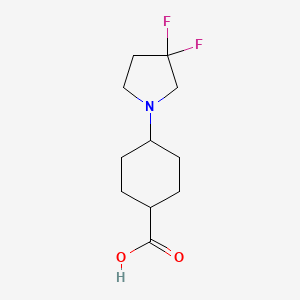

Chemical Structure

The compound can be represented by the following structural formula:

where specific values for , , , , and are determined by the molecular composition. The presence of the difluoropyrrolidine moiety is crucial for its biological activity.

Research has elucidated several mechanisms through which this compound exerts its effects:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in inflammatory diseases.

- Modulation of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Cell Signaling Pathways : The compound potentially influences cell signaling pathways associated with apoptosis and cell proliferation, making it a candidate for cancer therapy.

Efficacy in Preclinical Studies

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

In a study involving a rat model of arthritis, administration of the compound at a dose of 5 mg/kg resulted in a notable decrease in joint swelling and inflammatory markers. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound induced apoptosis in glioma cell lines at concentrations as low as 10 µM. Mechanistic studies indicated activation of caspase pathways and downregulation of anti-apoptotic proteins .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Analgesic Properties

Research indicates that derivatives of 4-(3,3-difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid exhibit significant analgesic activity. These compounds have been investigated for their potential to alleviate pain through various mechanisms, including modulation of pain pathways and receptor interactions.

Case Study: Pain Management

A study published in a patent document highlights the effectiveness of related compounds in treating chronic pain conditions. The analgesic efficacy was demonstrated through various preclinical models, showing promising results in pain reduction comparable to established analgesics .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Role in Diabetes Management

this compound has been identified as a potent DPP-4 inhibitor. DPP-4 inhibitors are crucial in the management of Type 2 diabetes as they enhance insulin secretion and reduce glucagon levels.

Case Study: Preclinical Evaluation

In a study examining the compound's DPP-4 inhibitory activity, it was found to have an IC50 value of 6.3 nM, indicating strong inhibitory potential. The compound demonstrated good oral bioavailability and efficacy in preclinical species, making it a candidate for further development as an anti-diabetic agent .

Pharmaceutical Formulations

Development of Drug Formulations

The compound can be utilized in the formulation of various pharmaceutical products aimed at treating pain and metabolic disorders. Its chemical structure allows for modifications that can enhance its pharmacokinetic properties.

| Formulation Type | Active Ingredient | Target Condition |

|---|---|---|

| Oral Tablets | This compound | Pain relief |

| Injectable Solutions | DPP-4 inhibitors | Type 2 diabetes management |

Research and Development Potential

Research continues into the synthesis and optimization of this compound for improved efficacy and safety profiles. Ongoing studies are focusing on:

- Structure-Activity Relationship (SAR) : Understanding how structural changes affect biological activity.

- Combination Therapies : Exploring the effects of combining this compound with other therapeutic agents to enhance overall treatment outcomes.

Eigenschaften

IUPAC Name |

4-(3,3-difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO2/c12-11(13)5-6-14(7-11)9-3-1-8(2-4-9)10(15)16/h8-9H,1-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZJZTLKYLUQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N2CCC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.